Scrophuloside A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

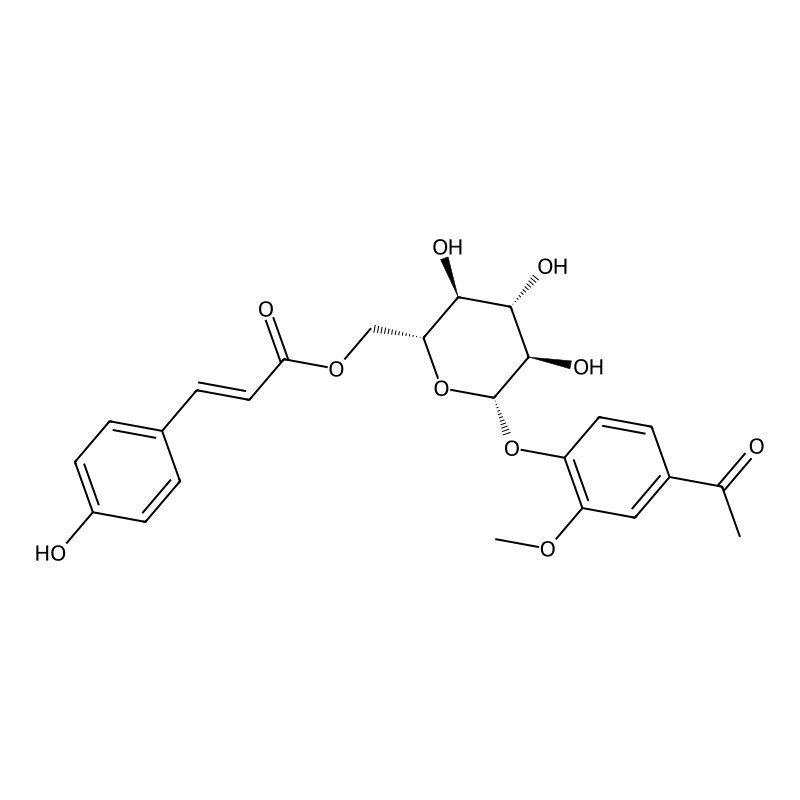

Scrophuloside A is a bioactive compound classified as an iridoid glycoside, primarily isolated from various species within the Scrophularia genus. Its chemical structure is denoted by the molecular formula , which features a complex arrangement of carbon, hydrogen, and oxygen atoms, contributing to its unique pharmacological properties. This compound is known for its potential therapeutic effects, particularly in traditional medicine systems.

- Hydrolysis: The glycosidic bond can be cleaved by acids or enzymes, releasing the aglycone and sugar moieties.

- Oxidation: The hydroxyl groups in the structure may be oxidized to form carbonyl compounds.

- Reduction: The compound can also participate in reduction reactions, converting carbonyls back to alcohols.

These reactions are essential for understanding its stability and reactivity in biological systems.

Scrophuloside A exhibits several notable biological activities:

- Anti-inflammatory Effects: Research indicates that Scrophuloside A can inhibit cytokine secretion, suggesting a role in reducing inflammation .

- Antitumor Properties: Studies have shown that it may possess cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

- Antimicrobial Activity: Its extracts have demonstrated activity against certain pathogens, supporting its traditional use in herbal medicine.

Synthesis of Scrophuloside A can be achieved through both natural extraction and synthetic methods:

- Natural Extraction: Typically isolated from plant sources like Scrophularia species through solvent extraction techniques followed by chromatographic purification.

- Synthetic Approaches: Chemical synthesis may involve multi-step processes that construct the iridoid framework and glycosylation steps to attach sugar moieties. Specific synthetic routes have not been extensively documented but would likely involve strategies common in glycoside chemistry.

Scrophuloside A has several applications:

- Pharmaceutical Development: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential use in drug formulations targeting inflammatory diseases and cancer.

- Traditional Medicine: It is utilized in various herbal remedies for treating ailments related to inflammation and infection.

- Nutraceuticals: Its bioactive properties make it a candidate for inclusion in dietary supplements aimed at enhancing health.

Interaction studies involving Scrophuloside A focus on its mechanisms of action within biological systems. Key findings include:

- Cytokine Modulation: Research indicates that Scrophuloside A can modulate immune responses by inhibiting the secretion of pro-inflammatory cytokines .

- Cell Viability Assays: Studies assessing its cytotoxicity on cancer cells reveal insights into its potential therapeutic efficacy and safety profiles .

Scrophuloside A shares similarities with other iridoid glycosides and phenolic compounds. Here are a few notable comparisons:

Uniqueness of Scrophuloside A:

Scrophuloside A is distinguished by its specific structural features that confer unique pharmacological properties not entirely shared with other similar compounds. Its specific activity against cytokines and potential applications in cancer therapy highlight its unique role among iridoid glycosides.

Iridoid Glycoside Metabolic Routes

Scrophuloside A represents a structurally complex phenylpropanoid glycoside compound characterized by the molecular formula C24H26O10 and a molecular weight of 474.5 grams per mole [1]. This compound belongs to the broader class of iridoid glycosides, which are monoterpenoid secondary metabolites predominantly found in members of the Scrophulariaceae family [2]. The biosynthetic pathway of Scrophuloside A originates from the fundamental terpenoid biosynthetic machinery, specifically through the mevalonate and methylerythritol phosphate pathways that generate the essential five-carbon building blocks [3].

The initial stages of iridoid glycoside biosynthesis commence with the formation of geranyl diphosphate through the condensation of dimethylallyl diphosphate and isopentenyl diphosphate, catalyzed by geranyl diphosphate synthase [4]. This reaction requires magnesium ions as cofactors and represents the committed step toward monoterpene formation [5]. Subsequently, geranyl diphosphate undergoes dephosphorylation to yield geraniol, which serves as the fundamental precursor for all downstream iridoid transformations [6].

The conversion of geraniol to the characteristic iridoid skeleton involves a series of highly specialized oxidative modifications [7]. Geraniol 10-hydroxylase, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of geraniol at the C-10 position to produce 10-hydroxygeraniol [6]. This enzymatic transformation represents a critical branch point in monoterpene metabolism, directing carbon flux specifically toward iridoid formation rather than alternative monoterpene products [8].

Following hydroxylation, 10-hydroxygeraniol undergoes sequential oxidation reactions catalyzed by 10-hydroxygeraniol dehydrogenase [7]. This nicotinamide adenine dinucleotide phosphate-dependent enzyme exhibits remarkable substrate specificity and catalyzes the conversion of 10-hydroxygeraniol to 10-oxogeranial through intermediate formation of 10-oxogeraniol and 10-hydroxygeranial [7]. The enzyme demonstrates bidirectional activity, utilizing nicotinamide adenine dinucleotide phosphate in the forward reaction and reduced nicotinamide adenine dinucleotide phosphate in the reverse reaction [7].

The formation of the characteristic cyclopenta[c]pyran ring system occurs through the action of iridoid synthase, an enzyme that catalyzes a unique reductive cyclization reaction [9]. This transformation converts 8-oxogeranial into nepetalactol or its open dial form, iridodial, establishing the fundamental bicyclic structure that defines all iridoid compounds [10]. The enzymatic mechanism involves a complex series of reduction and cyclization steps that proceed through enol or enolate intermediates [9].

Table 1: Key Enzymatic Transformations in Iridoid Glycoside Biosynthesis

| Enzyme | Substrate | Product | Cofactor | EC Number |

|---|---|---|---|---|

| Geranyl Diphosphate Synthase | Dimethylallyl diphosphate + Isopentenyl diphosphate | Geranyl diphosphate | Mg²⁺ | EC 2.5.1.1 |

| Geraniol 10-Hydroxylase | Geraniol | 10-Hydroxygeraniol | NADPH, O₂ | EC 1.14.13.15 |

| 10-Hydroxygeraniol Dehydrogenase | 10-Hydroxygeraniol | 10-Oxogeranial | NADP⁺/NADPH | EC 1.1.1.298 |

| Iridoid Synthase | 8-Oxogeranial | Nepetalactol/Iridodial | NADPH | EC 1.3.1.99 |

| UDP-Glucosyltransferase | 7-Deoxyloganetin | 7-Deoxyloganin | UDP-glucose | EC 2.4.1.298 |

| S-Adenosylmethionine Methyltransferase | Loganic acid | Loganin | S-Adenosylmethionine | EC 2.1.1.146 |

Key Enzymatic Transformations

The biosynthesis of Scrophuloside A involves several critical enzymatic transformations that modify the basic iridoid scaffold to produce the final phenylpropanoid glycoside structure [11]. The glycosylation step represents one of the most important modifications in iridoid biosynthesis, as nearly all naturally occurring iridoids exist as 1-O-glucosides rather than free aglycones [12]. UDP-glucosyltransferases, particularly those belonging to the UGT85 family, catalyze the transfer of glucose from UDP-glucose to specific hydroxyl groups on iridoid acceptor molecules [12].

Research has demonstrated that iridoid-specific glucosyltransferases exhibit remarkable substrate specificity, preferentially glucosylating the 1-O-hydroxyl group of 7-deoxyloganetin and related compounds [12]. The enzyme UGT85A24 from Gardenia jasminoides shows high specificity for iridoid aglycones, with negligible activity toward other potential acceptor substrates [12]. This specificity ensures the selective formation of iridoid glucosides while preventing the inappropriate glycosylation of other cellular metabolites [13].

Methylation reactions play crucial roles in iridoid biosynthesis, particularly in the formation of loganin from loganic acid [14]. S-adenosylmethionine-dependent methyltransferases catalyze these reactions through nucleophilic substitution mechanisms, where the methyl group from S-adenosylmethionine is transferred to carboxyl or hydroxyl groups on the acceptor molecule [14]. The methylation of loganic acid to produce loganin represents a key step in the biosynthetic pathway leading to more complex iridoid derivatives [13].

Cytochrome P450 enzymes constitute another critical class of catalysts in iridoid biosynthesis, mediating various oxidative transformations including hydroxylation, epoxidation, and dehydrogenation reactions [15]. These heme-containing monooxygenases utilize molecular oxygen and reducing equivalents to introduce oxygen atoms into substrate molecules, often with high regio- and stereoselectivity [16]. The P450-catalyzed reactions in iridoid biosynthesis frequently involve the formation of reactive intermediates, including compound I species that abstract hydrogen atoms from substrate molecules [15].

The phenylpropanoid portion of Scrophuloside A likely originates from the shikimate pathway, which produces caffeic acid and related hydroxycinnamic acid derivatives [17]. The coupling of phenylpropanoid moieties to iridoid structures occurs through esterification reactions, often involving the carboxyl group of the phenylpropanoid and hydroxyl groups on the iridoid or sugar components [11]. These reactions may be catalyzed by acyltransferases that exhibit specificity for both the acyl donor and acceptor molecules [18].

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (μM) | Vmax (μM/sec⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| 10-Hydroxygeraniol Dehydrogenase | 10-Hydroxygeraniol | 1.50 | 0.019 | 7.25 |

| 10-Hydroxygeraniol Dehydrogenase | NADP⁺ | 1.34 | 0.020 | 7.75 |

| UDP-Glucosyltransferase UGT8 | 7-Deoxyloganetic acid | 88.0 | 0.130 | 1523.3 |

| UDP-Glucosyltransferase UGT6 | 7-Deoxyloganetin | 202.0 | 0.0355 | 179.9 |

| Iridoid Synthase | 8-Oxogeranial | Not available | Not available | Not available |

Localization Within Plant Tissues

The spatial distribution of Scrophuloside A and related iridoid glycosides within plant tissues exhibits remarkable specificity that reflects the underlying organization of biosynthetic machinery [19]. In Neopicrorhiza scrophulariiflora, the primary source of Scrophuloside A, these compounds accumulate predominantly in the rhizomes, with secondary accumulation occurring in root tissues [11]. This tissue-specific distribution pattern is consistent with the general tendency of Scrophulariaceae species to concentrate iridoid glycosides in underground storage organs [20].

Studies examining Scrophularia ningpoensis have revealed that root tissues contain significantly higher concentrations of iridoid glycosides compared to aerial parts [20]. The roots of this species characteristically accumulate harpagoside, aucubin, and catalpol, with concentrations varying in response to environmental stress conditions [20]. High temperature stress has been shown to significantly decrease iridoid glycoside biosynthesis in root tissues, suggesting that the biosynthetic enzymes or their regulatory mechanisms are sensitive to thermal stress [20].

In vitro culture studies of Scrophularia nodosa have provided additional insights into the cellular basis of iridoid accumulation [21]. Shoot cultures maintained under controlled conditions produce slightly lower amounts of detectable iridoid glycosides compared to field-grown plants, with concentrations reaching 4.36% dry weight in cultures versus 4.88% in intact plants [21]. Notably, callus and root cultures appear unable to synthesize iridoid glycosides, suggesting that the biosynthetic machinery requires specific cellular differentiation or organization present only in organized tissues [21].

The distribution of individual iridoid compounds also varies among different plant parts [18]. In Scrophularia nodosa, harpagoside concentration reaches highest levels in leaves of field plants (1.05%) and in flowers of in vitro plantlets (1.10%) [21]. Aucubin shows preferential accumulation in leaves of in vitro plantlets (1.67%), while catalpol typically occurs as a trace compound in both intact plants and shoot cultures [21]. These differential accumulation patterns suggest that distinct regulatory mechanisms control the tissue-specific expression of biosynthetic genes [22].

Subcellular compartmentalization plays a crucial role in iridoid biosynthesis and accumulation [19]. The early steps of the pathway, including the formation of geranyl diphosphate and initial oxidative modifications, likely occur in plastids where the methylerythritol phosphate pathway operates [3]. Subsequent modifications, including glycosylation and methylation reactions, probably take place in the cytosol or endoplasmic reticulum, requiring the transport of intermediates between cellular compartments [19].

Table 3: Tissue-Specific Distribution of Iridoids in Scrophularia Species

| Plant Species | Primary Accumulation Site | Secondary Sites | Predominant Iridoids |

|---|---|---|---|

| Scrophularia ningpoensis | Roots | Leaves (lower content) | Harpagoside, Aucubin, Catalpol |

| Scrophularia nodosa | Aerial parts, Leaves | Flowers | Harpagoside, Aucubin, Scropolioside A |

| Scrophularia auriculata | Aerial parts | Leaves | Scrovalentinoside, Scropolioside A |

| Neopicrorhiza scrophulariiflora | Rhizomes | Roots | Scrophuloside A, Scrophuloside B |

| Scrophularia deserti | Aerial parts | Roots | Scropolioside-D2, Harpagoside-B |